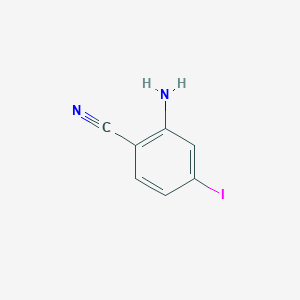

2-Amino-4-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5IN2 |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

2-amino-4-iodobenzonitrile |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 |

InChI Key |

JYHXBOVXPZBEKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodobenzonitrile, also known by its synonym 4-Amino-2-iodobenzonitrile, is a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino group, a nitrile moiety, and an iodine atom on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The strategic positioning of these functional groups allows for regioselective reactions, enabling the construction of novel molecular scaffolds with potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of kinase inhibitors and other pharmaceutically relevant molecules.

Physicochemical and Spectral Data

A comprehensive summary of the quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 300627-48-9 |

| Synonym | 4-Amino-2-iodobenzonitrile |

| Molecular Formula | C₇H₅IN₂ |

| Molecular Weight | 244.03 g/mol |

| Melting Point | 146-148 °C |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in DMSO and methanol. |

| pKa | Data not available in searched literature. |

| ¹H NMR (DMSO-d₆) | δ 7.68 (d, J=1.9 Hz, 1H), 7.05 (dd, J=8.4, 1.9 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 6.22 (s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 150.9, 140.2, 126.9, 120.9, 118.9, 115.8, 90.9 |

| IR (KBr, cm⁻¹) | 3420, 3320 (N-H stretch), 2220 (C≡N stretch), 1620, 1550, 1490 |

| Mass Spec (EI) | m/z 244 (M⁺), 117, 90 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the iodination of 2-aminobenzonitrile. The following is a representative experimental protocol.

Materials:

-

2-Aminobenzonitrile

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel

-

Purification equipment (e.g., column chromatography)

Procedure:

-

In a clean, dry reaction vessel, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Palladium-Catalyzed Sonogashira Coupling

The iodine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. This reaction is pivotal in the synthesis of various kinase inhibitors and other heterocyclic scaffolds.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., anhydrous DMF or THF)

-

Reaction apparatus for inert atmosphere reactions

Procedure:

-

To a degassed solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen anhydrous solvent, add the palladium catalyst (e.g., 5 mol%) and CuI (e.g., 10 mol%).

-

Add the base (e.g., 2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 50-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired coupled product.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The amino and nitrile groups can participate in the formation of various heterocyclic ring systems that are known to interact with the ATP-binding site of kinases. The iodo group allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Synthesis of 4-Aminoquinoline Derivatives

One notable application is in the synthesis of 4-aminoquinoline derivatives, which are known scaffolds for various kinase inhibitors.

This reaction proceeds via a base-promoted, transition-metal-free one-pot reaction involving a sequential aza-Michael addition and intramolecular annulation.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound is further highlighted in its utility in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating diverse molecular libraries.

In-Depth Technical Guide: 2-Amino-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-iodobenzonitrile, a crucial building block in synthetic organic chemistry. The document details its physicochemical properties, outlines a potential synthetic route, and explores its relevance in contemporary research, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value |

| Molecular Weight | 244.03 g/mol |

| Molecular Formula | C₇H₅IN₂ |

| CAS Number | 1261775-08-9 |

| Canonical SMILES | C1=CC(=C(C=C1I)N)C#N |

| Physical Description | Solid (predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

Synthetic Protocols

Hypothetical Experimental Protocol: Iodination of 2-Aminobenzonitrile

Materials:

-

2-Aminobenzonitrile

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for the Proposed Synthesis

Potential Research Applications and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the aminobenzonitrile scaffold is a recognized pharmacophore present in numerous biologically active molecules. The presence of an iodine atom provides a handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in drug discovery.

Derivatives of aminobenzonitriles have been investigated for a range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and for their role in targeting various signaling pathways implicated in cancer and other diseases. The nitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminobenzonitrile core in kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is the receptor tyrosine kinase (RTK) pathway. Many small molecule inhibitors target the ATP-binding pocket of kinases within this pathway.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. The provided data and potential experimental approaches offer a starting point for the utilization of this compound in pioneering research endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

An In-Depth Technical Guide to Aminoidobenzonitrile Isomers

A comprehensive review of available data on aminoidobenzonitrile isomers for researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the chemical properties, synthesis, and reactivity of aminoidobenzonitrile compounds. Initial investigations into 2-Amino-4-iodobenzonitrile revealed a significant lack of available data in scientific literature and commercial databases. Despite extensive searches for its chemical and physical properties, spectral data, and established experimental protocols, no specific information for this particular isomer could be retrieved. This suggests that this compound is not a commonly synthesized or commercially available compound.

However, several other isomers of aminoidobenzonitrile are well-documented and available. This guide provides a detailed overview of the known chemical properties and synthetic methodologies for these related compounds, offering valuable comparative insights for researchers in the field of medicinal chemistry and drug development. The following sections will focus on the available data for prominent isomers, including 4-Amino-3-iodobenzonitrile, 2-Amino-5-iodobenzonitrile, and other related structures.

Chemical Properties of Aminoidobenzonitrile Isomers

The chemical properties of aminoidobenzonitrile isomers are influenced by the relative positions of the amino, iodo, and cyano groups on the benzene ring. These substitutions affect the molecule's polarity, reactivity, and spectral characteristics. A summary of the available quantitative data for several isomers is presented below for comparative analysis.

| Property | 4-Amino-3-iodobenzonitrile | 2-Iodobenzonitrile | 4-Iodobenzonitrile |

| Molecular Formula | C₇H₅IN₂ | C₇H₄IN | C₇H₄IN |

| Molecular Weight | 244.03 g/mol [1] | 229.02 g/mol [2] | 229.02 g/mol [3] |

| CAS Number | 33348-34-4[1] | 4387-36-4[2] | 3058-39-7[3] |

| Melting Point | 112-115 °C[1] | 51-55 °C | 124-128 °C |

| Boiling Point | Not available | Not available | Not available |

| Appearance | Not available | Solid | Solid |

Experimental Protocols and Synthesis

The synthesis of aminoidobenzonitriles often involves multi-step reaction sequences. While a specific protocol for this compound is not available, general methodologies for the synthesis of related compounds can provide a foundational understanding for potential synthetic routes.

General Synthetic Approach for Substituted Aminobenzonitriles

A common strategy for the synthesis of substituted aminobenzonitriles involves the reaction of ynones with 2-aminobenzonitriles in the presence of a base, such as potassium tert-butoxide (KOtBu), in a solvent like dimethyl sulfoxide (DMSO). This transition-metal-free, one-pot reaction proceeds through a sequential aza-Michael addition and intramolecular annulation to yield various multisubstituted 4-aminoquinolines.

A general procedure is as follows:

-

In an oven-dried 15 mL reaction vial, a solution of ynone (0.5 mmol), the corresponding 2-aminobenzonitrile (0.6 mmol), and anhydrous KOtBu (2.0 equiv.) in 2.0 mL of DMSO are combined.

-

The resulting mixture is stirred at 100°C for 1 hour.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with a saturated brine solution and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The crude product is then purified by column chromatography.

This methodology has been successfully applied to a broad range of substrates, demonstrating its utility in generating diverse molecular scaffolds.

Reactivity and Applications in Drug Development

Aminoidobenzonitrile derivatives are valuable intermediates in the synthesis of complex organic molecules, including those with therapeutic potential. The presence of the amino, iodo, and cyano functionalities allows for a variety of chemical transformations.

The iodine atom, for instance, is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.

For example, 2-Amino-5-iodobenzonitrile is a key intermediate in the synthesis of lapatinib, a targeted therapy for certain types of cancer.[4] The unique substitution pattern of these molecules allows for regioselective reactions, which is crucial for the efficient construction of complex molecular architectures.

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a novel aminoidobenzonitrile derivative, based on common laboratory practices, is outlined below. This logical diagram illustrates the key steps from starting materials to a fully characterized compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Amino-4-iodobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details two plausible synthetic pathways: a Sandmeyer reaction starting from 2,4-diaminobenzonitrile and the direct electrophilic iodination of 2-aminobenzonitrile. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the logical workflow.

Route 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.[1][2] In this proposed route, the starting material, 2,4-diaminobenzonitrile, undergoes selective diazotization of the 4-amino group, followed by a copper-catalyzed iodide substitution.

Experimental Protocol

Materials:

-

2,4-diaminobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Copper(I) iodide (CuI)

-

Isopentyl nitrite

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve 2,4-diaminobenzonitrile (1 equivalent) in a mixture of hydrochloric acid and water. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) and a catalytic amount of copper(I) iodide in water. Add the previously prepared cold diazonium salt solution to the potassium iodide solution slowly, with vigorous stirring. Nitrogen gas evolution should be observed.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated sodium thiosulfate solution to remove any excess iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,4-diaminobenzonitrile | Hypothetical |

| Key Reagents | NaNO₂, HCl, KI, CuI | [1][2] |

| Typical Yield | 60-75% | Estimated |

| Purity | >95% (after chromatography) | Estimated |

| Reaction Time | 4-6 hours | Estimated |

Synthesis Workflow

Route 2: Electrophilic Iodination of 2-Aminobenzonitrile

This route involves the direct iodination of the commercially available 2-aminobenzonitrile. The amino group is an activating ortho-, para-director, making the 4-position susceptible to electrophilic attack. A common challenge with this method is the potential for the formation of di-iodinated byproducts and other isomers, which necessitates careful control of reaction conditions and purification of the final product.

Experimental Protocol

Materials:

-

2-Aminobenzonitrile

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Methanol

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in methanol. To this solution, add a solution of iodine (1.2 equivalents) in methanol.

-

Iodination: To the stirred solution, add 30% hydrogen peroxide (2 equivalents) dropwise at room temperature. The reaction is typically exothermic, and the temperature should be monitored. Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization or column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Aminobenzonitrile | Analogous Procedure |

| Key Reagents | I₂, H₂O₂ | Analogous Procedure |

| Typical Yield | 40-60% (of desired isomer) | Estimated |

| Purity | >98% (after purification) | Estimated |

| Reaction Time | 24-48 hours | Estimated |

Synthesis Workflow

Conclusion

Both the Sandmeyer reaction and electrophilic iodination present viable pathways for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. The Sandmeyer route offers potentially higher regioselectivity, while the direct iodination route utilizes a more readily available starting material but may require more rigorous purification to isolate the desired product. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and optimizing the most suitable method for their specific needs.

References

Spectroscopic Data of 2-Amino-4-iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-Amino-4-iodobenzonitrile (also known as 4-Amino-2-iodobenzonitrile), a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data for this specific compound, this document also includes spectroscopic information for the related compound, 4-iodobenzonitrile, for comparative purposes. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and the comparative data for 4-iodobenzonitrile.

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-2-iodobenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | d | 1H | Aromatic H |

| 7.45 | dd | 1H | Aromatic H |

| 6.76 | d | 1H | Aromatic H |

| 6.22 | s | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Spectroscopic Data for 4-Iodobenzonitrile (for comparison)

| Technique | Data |

| ¹H NMR | Data not readily available in summarized format. |

| ¹³C NMR | Data not readily available in summarized format. |

| IR (KBr Pellet) | Major peaks include those characteristic of aromatic C-H stretching, C≡N stretching, and C-I stretching. |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺): m/z 229, Other major fragments: m/z 102, 75.[1] |

Note: The data in Table 2 is for 4-iodobenzonitrile and is provided as a reference due to the lack of publicly available data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or 125 MHz NMR spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 250 ppm, centered around 120 ppm.

-

Referencing: Chemical shifts are referenced to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

IR Spectrum Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

For direct infusion, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Mass Spectrum Acquisition (Electron Ionization - EI for GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

Technical Safety Guide: 2-Amino-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information for 2-Amino-4-iodobenzonitrile (CAS No. 1261775-08-9). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific isomer, this document synthesizes available data for this compound and supplements it with information from closely related isomers. All data for related compounds is clearly identified, and caution is advised when using this information as a substitute for a dedicated SDS.

Chemical Identification and Physical Properties

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1261775-08-9 |

| Molecular Formula | C₇H₅IN₂ |

| Molecular Weight | 244.03 g/mol |

Table 2: Physical Properties of this compound and Related Isomers

| Property | This compound | 2-Aminobenzonitrile | 4-Iodobenzonitrile | 2-Iodobenzonitrile |

| Appearance | Information not available | Light brown solid[1] | Light yellow powder solid[2] | White to light brown crystalline powder or crystals |

| Melting Point | Information not available | 46 - 50 °C[1] | 125 - 128 °C[2] | 51 - 55 °C |

| Boiling Point | Information not available | Information not available | Information not available | 283.1 °C at 760 mmHg[3] |

| Flash Point | Information not available | 145 °C[1] | Information not available | > 110 °C (closed cup) |

| Solubility | Information not available | Information not available | Information not available | Information not available |

Hazard Identification and Classification

Table 3: GHS Hazard Classification of Related Isomers

| Hazard Class | 2-Aminobenzonitrile | 4-Iodobenzonitrile | 2-Iodobenzonitrile | 4-Aminobenzonitrile |

| Acute Toxicity, Oral | Category 4[1] | Category 3 | Category 4[4] | Category 4[5] |

| Skin Corrosion/Irritation | Category 2[5] | Category 2 | Not classified | Not classified |

| Serious Eye Damage/Irritation | Category 2[5] | Category 2 | Category 2[4] | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[5] | Not classified | Not classified | Not classified |

| Germ Cell Mutagenicity | Not classified | Not classified | Not classified | Category 2[5] |

| Hazardous to the Aquatic Environment, Long-term | Not classified | Not classified | Not classified | Category 3[5] |

Hazard Statements for Related Compounds:

-

2-Aminobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][5]

-

4-Iodobenzonitrile: Toxic if swallowed. Causes skin and serious eye irritation.[6]

-

2-Iodobenzonitrile: Harmful if swallowed. Causes serious eye irritation.[4]

-

4-Aminobenzonitrile: Harmful if swallowed. Suspected of causing genetic defects. Harmful to aquatic life with long-lasting effects.[5][7]

Based on this information, it is prudent to assume that this compound may be harmful if swallowed, cause skin and eye irritation, and potentially have other systemic effects.

Handling and Storage

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Storage Conditions:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Protect from light.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

Table 4: First Aid Measures for Related Compounds

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]

Visualizing Safety Protocols

The following diagrams illustrate key safety and response workflows when handling this compound, based on the available data for related compounds.

Caption: Logical relationship between potential hazards and recommended responses.

Caption: A typical experimental workflow emphasizing safety checkpoints.

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available in the safety data reviewed. However, any experimental design should be based on a thorough risk assessment considering the potential hazards outlined in this guide. Standard laboratory procedures for handling solid chemicals that are potentially toxic and irritating should be followed. This includes the use of engineering controls like fume hoods, appropriate PPE, and having emergency procedures in place.

Conclusion

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 2-Iodobenzonitrile | C7H4IN | CID 2759358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

commercial suppliers of 2-Amino-4-iodobenzonitrile

An in-depth technical guide to 2-Amino-5-iodobenzonitrile, a key intermediate in pharmaceutical synthesis, is detailed below. This guide addresses the core requirements for researchers, scientists, and drug development professionals, focusing on its chemical properties, commercial availability, and role in synthetic applications.

Introduction

Commercial Availability and Physicochemical Properties

2-Amino-5-iodobenzonitrile is available from several commercial suppliers, typically for research and development purposes. The compound is also known by the synonyms 2-Cyano-4-iodoaniline and 5-Iodoanthranilonitrile.[1][3] Key physicochemical data, compiled from various suppliers, are presented in Table 1 for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 132131-24-9 | [1][3][4] |

| Molecular Formula | C₇H₅IN₂ | [1][3][4] |

| Molecular Weight | 244.03 g/mol | [3][4] |

| Appearance | Silvery-white flaky solid | [5] |

| Storage Conditions | 2-8°C Refrigerator, Sealed in dry | [1][6] |

Synthesis of 2-Amino-5-iodobenzonitrile

A general experimental protocol for the synthesis of 2-Amino-5-iodobenzonitrile from 2-aminobenzonitrile has been described. This iodination reaction is a key step in making this intermediate available for further synthetic transformations.

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzonitrile

Materials:

-

2-Aminobenzonitrile

-

Ammonium iodide

-

Acetic acid

-

30% aqueous hydrogen peroxide

-

Aqueous sodium thiosulfate

-

20% sodium hydroxide solution

Procedure:

-

A mixture of 2-aminobenzonitrile (0.02 mol) and ammonium iodide (0.02 mol) is dissolved in acetic acid (50 mL).

-

30% aqueous hydrogen peroxide (0.13 mol) is added dropwise to the solution at a controlled temperature of 30 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched by the addition of aqueous sodium thiosulfate (40 mL, 0.03 mol).

-

The pH of the solution is adjusted to approximately 8 by the addition of a 20% sodium hydroxide solution.

-

The mixture is stirred at room temperature for an additional 30 minutes.

-

The precipitated product, 2-Amino-5-iodobenzonitrile, is collected by vacuum filtration. This process yields a silvery-white flaky solid with a reported yield of 92.6%.[5]

Application in the Synthesis of a Lapatinib Intermediate

2-Amino-5-iodobenzonitrile is a valuable intermediate for the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, a precursor to the anticancer drug Lapatinib.[1][5] The iodine atom on the benzonitrile ring is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, which are fundamental in the construction of complex aromatic systems.[2]

Experimental Workflow: Synthesis of a Quinazoline Derivative

The general workflow for the utilization of 2-Amino-5-iodobenzonitrile in the synthesis of a quinazoline-based drug intermediate involves a cyclization reaction to form the core heterocyclic structure. This is a common strategy in medicinal chemistry for building the quinazoline scaffold present in many kinase inhibitors.

Signaling Pathways and Biological Relevance

While 2-Amino-5-iodobenzonitrile itself is not biologically active in terms of targeting specific signaling pathways, its derivatives, most notably Lapatinib, are potent inhibitors of the tyrosine kinase activity associated with the Human Epidermal Growth Factor Receptor 2 (HER2/neu) and the Epidermal Growth Factor Receptor (EGFR, also known as HER1). Inhibition of these receptors blocks downstream signaling pathways, such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The dysregulation of these pathways is a hallmark of many cancers.

The logical relationship of how a synthetic intermediate like 2-Amino-5-iodobenzonitrile leads to a biologically active compound that modulates these pathways is illustrated below.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-iodobenzonitrile | CAS No- 132131-24-9 | Simson Pharma Limited [simsonpharma.com]

- 4. scbt.com [scbt.com]

- 5. 2-AMINO-5-IODOBENZONITRILE | 132131-24-9 [chemicalbook.com]

- 6. 132131-24-9|2-Amino-5-iodobenzonitrile|BLD Pharm [bldpharm.com]

Purity Analysis of 2-Amino-4-iodobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of 2-Amino-4-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, provides detailed experimental protocols, and discusses the importance of impurity profiling.

Introduction to Purity Analysis

The purity of a pharmaceutical intermediate like this compound is a critical quality attribute that can significantly impact the outcome of subsequent synthetic steps and the quality of the final drug product. A robust purity analysis program is essential to identify and quantify impurities, which may include starting materials, by-products, residual solvents, and degradation products. This guide details the core analytical techniques employed for this purpose.

Common Analytical Techniques for Purity Determination

A multi-faceted approach is typically employed to ensure a comprehensive understanding of the purity profile of this compound. The most common and powerful techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis, offering high resolution and sensitivity for the separation and quantification of the main component and its related substances.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its impurities, aiding in their identification.

Experimental Protocols

The following sections provide detailed experimental protocols for the key analytical techniques used in the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its non-volatile impurities. A certificate of analysis for the related compound 2-Fluoro-4-iodobenzonitrile indicates that HPLC is a standard method for purity assessment[1].

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Chromatographic Conditions (Example):

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile/water).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Data acquisition and processing software

Reagents:

-

High-purity carrier gas (e.g., Helium)

-

Solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)

GC-MS Conditions (Example):

| Parameter | Value |

|---|---|

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas Flow | 1.2 mL/min (constant flow) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-450 amu |

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the chosen solvent.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of purity against a certified internal standard and does not require a reference standard of the analyte itself. It is a powerful technique for obtaining a highly accurate purity value[2][3].

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Experimental Procedure:

-

Accurately weigh a specific amount of the internal standard into an NMR tube.

-

Accurately weigh a slightly larger amount of this compound into the same NMR tube.

-

Add the appropriate volume of deuterated solvent to dissolve both substances completely.

-

Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate review and comparison.

Table 1: HPLC Purity of this compound

| Lot Number | Retention Time (min) | Area (%) |

| ABC-123 | ||

| This compound | e.g., 15.2 | e.g., 99.5 |

| Impurity 1 | e.g., 12.8 | e.g., 0.2 |

| Impurity 2 | e.g., 18.5 | e.g., 0.3 |

| Total Impurities | e.g., 0.5 | |

| Purity | e.g., 99.5 |

Table 2: Residual Solvents by GC-MS in this compound

| Lot Number | Solvent | Concentration (ppm) | ICH Limit (ppm) |

| ABC-123 | Dichloromethane | e.g., 50 | 600 |

| Toluene | e.g., <10 | 890 | |

| Acetonitrile | e.g., 25 | 410 |

Table 3: qNMR Purity of this compound

| Lot Number | Internal Standard | Purity (%) |

| ABC-123 | Maleic Acid | e.g., 99.6 |

Impurity Profiling

A crucial aspect of purity analysis is the identification of potential and known impurities. For this compound, impurities could arise from the starting materials, intermediates, or by-products of the synthesis. Common synthetic routes for similar compounds often involve the reduction of a nitro group or the Sandmeyer reaction, which can introduce specific impurities. For instance, incomplete reduction could leave traces of the nitro-intermediate. Positional isomers are also common process-related impurities.

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.

References

physical appearance of 2-Amino-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 2-Amino-4-iodobenzonitrile. Due to the limited publicly available data for this specific isomer, this document leverages data from closely related isomers and general chemical principles to infer its physical and chemical properties. This guide also outlines potential synthetic routes and characterization methodologies that would likely be applicable to this compound, providing a foundational resource for researchers interested in this compound.

Introduction

Substituted aminobenzonitriles are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique combination of amino and cyano functional groups on a benzene ring allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures with various biological activities. This guide focuses on the specific isomer, this compound, providing a summary of its known and predicted properties.

Physical and Chemical Properties

| Property | 4-Amino-3-iodobenzonitrile | 2-Iodobenzonitrile | 2-Amino-3-iodobenzonitrile | This compound (Predicted) |

| Physical State | Solid[1] | Solid[2] | Solid | Solid |

| Melting Point (°C) | 112-115[1] | 51-55 | Not specified | Likely a crystalline solid with a distinct melting point |

| Molecular Formula | C₇H₅IN₂[1] | C₇H₄IN[3] | C₇H₅IN₂ | C₇H₅IN₂ |

| Molecular Weight | 244.03[1] | 229.02[3] | 244.03 | 244.03 |

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of substituted aminobenzonitriles can be adapted. The two most probable synthetic routes would involve either the iodination of 2-aminobenzonitrile or the amination of 4-iodobenzonitrile.

Iodination of 2-Aminobenzonitrile (Hypothetical Protocol)

This approach involves the direct electrophilic iodination of the commercially available 2-aminobenzonitrile. The directing effects of the amino and cyano groups will influence the position of iodination.

Reaction Scheme:

Figure 1: Iodination of 2-Aminobenzonitrile.

Experimental Protocol (General):

-

Dissolution: Dissolve 2-aminobenzonitrile in a suitable solvent (e.g., acetic acid, dichloromethane).

-

Addition of Iodinating Agent: Slowly add an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to the solution at a controlled temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Amination of 4-Iodobenzonitrile (Hypothetical Protocol)

This route involves the introduction of an amino group onto the 4-iodobenzonitrile backbone, likely through a nucleophilic aromatic substitution or a metal-catalyzed amination reaction.

Reaction Scheme:

Figure 2: Amination of 4-Iodobenzonitrile.

Experimental Protocol (General - Buchwald-Hartwig Amination):

-

Reaction Setup: In an inert atmosphere (e.g., under argon), combine 4-iodobenzonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a dry solvent (e.g., toluene).

-

Addition of Amine Source: Add an ammonia surrogate or a protected amine.

-

Reaction: Heat the reaction mixture to the required temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with specific splitting patterns and chemical shifts indicative of the 2-amino-4-iodo substitution pattern. A broad singlet for the amino protons. |

| ¹³C NMR | Distinct signals for the seven carbon atoms, including the quaternary carbons attached to the cyano and iodo groups. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (244.03 g/mol ). |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the aminobenzonitrile scaffold is present in various compounds with demonstrated pharmacological properties. Substituted aminobenzonitriles have been investigated for their potential as:

-

Enzyme inhibitors: The functional groups can interact with the active sites of various enzymes.

-

Intermediates in drug synthesis: They serve as key building blocks for more complex bioactive molecules.

Further research is required to explore the specific biological profile of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Figure 3: General experimental workflow.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. Although specific experimental data is scarce, this guide provides a solid foundation for researchers by summarizing the properties of related compounds, outlining plausible synthetic strategies, and detailing the necessary characterization techniques. Further investigation into this molecule is warranted to fully elucidate its properties and potential applications.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 2-Amino-4-iodobenzonitrile as a key building block. The synthesis of 2-amino-4-arylbenzonitriles is of significant interest in medicinal chemistry and drug discovery, as these structures serve as versatile intermediates for the creation of complex molecules, including kinase inhibitors and other biologically active compounds. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds due to its mild conditions, functional group tolerance, and the commercial availability of reagents.[1]

The protocol described herein is designed to be a robust starting point for researchers, allowing for adaptation and optimization depending on the specific arylboronic acid used.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide. In this case, this compound acts as the organo-iodide electrophile.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Materials and Equipment

-

Substrates: this compound, various arylboronic acids

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).

-

Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and Degassed Deionized Water.

-

Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar.

-

Inert Atmosphere: Nitrogen or Argon gas line.

-

Workup: Diethyl ether or Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Purification: Silica gel for column chromatography.

Detailed Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The solvent choice may be optimized for specific substrates.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-amino-4-arylbenzonitrile product.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Results

The efficiency of the Suzuki-Miyaura coupling can vary based on the electronic and steric properties of the arylboronic acid. The following table summarizes representative yields for the coupling of this compound with a selection of arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 95 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |

| 4 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 95 | 10 | 75 |

| 5 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85 |

Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.

Mechanism and Application Context

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition into the carbon-iodine bond of this compound. Following this, transmetalation occurs where the aryl group from the boronic acid (activated by the base) is transferred to the palladium center. Finally, reductive elimination yields the desired 2-amino-4-arylbenzonitrile product and regenerates the active palladium(0) catalyst.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The 2-amino-4-arylbenzonitrile scaffold is a valuable precursor in drug development. The amino and nitrile functionalities can be further elaborated to construct a variety of heterocyclic systems, such as quinazolines and other fused pyrimidines.[4] These core structures are prevalent in a wide range of pharmaceuticals, highlighting the importance of this Suzuki coupling protocol in generating molecular diversity for screening and lead optimization campaigns.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][3] These arylamine moieties are prevalent in a vast array of pharmaceuticals, natural products, and organic electronic materials.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Amino-4-iodobenzonitrile, a substrate featuring both an electron-donating amino group and an electron-withdrawing nitrile group.

The presence of both of these functional groups on the aromatic ring can influence the reactivity of the aryl iodide. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

Data Presentation: Reaction Parameters and Expected Outcomes

The successful execution of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common parameters that can be adapted for the amination of this compound with various primary and secondary amines, based on established methodologies for similar substrates.

| Parameter | Reagent/Condition | Concentration/Loading | Notes |

| Aryl Halide | This compound | 1.0 equiv | Aryl iodides are generally more reactive than the corresponding bromides or chlorides. |

| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv | A slight excess of the amine is typically used to drive the reaction to completion. |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Pd(OAc)₂ is a common and cost-effective choice. Pd₂(dba)₃ is a Pd(0) source. |

| Ligand | XPhos, SPhos, RuPhos, BINAP, Xantphos | 1.1 - 2.2 x Pd mol% | Bulky, electron-rich phosphine ligands are crucial for catalytic activity. The choice of ligand can significantly impact the reaction outcome.[4] |

| Base | NaOtBu, KOtBu, Cs₂CO₃ | 1.5 - 2.5 equiv | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can be critical for substrates with base-sensitive functional groups. |

| Solvent | Toluene, Dioxane, THF | Anhydrous | Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. |

| Temperature | 80 - 110 °C | - | The optimal temperature will depend on the specific substrates and catalyst system. |

| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol is a starting point and may require optimization for specific amine coupling partners.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv).

-

Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-iodoquinazoline derivatives, starting from the readily available precursor, 2-Amino-4-iodobenzonitrile. The synthesized compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The methodologies presented are based on established and reliable synthetic routes, with a focus on an acid-mediated cyclization reaction.

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are scaffolds for a wide range of biologically active molecules.[1] The presence of an iodine atom at the 6-position of the quinazoline ring offers a strategic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. This document outlines a key synthetic strategy for the preparation of 2-amino-6-iodoquinazoline derivatives and discusses their potential therapeutic applications.

Synthetic Approach: Acid-Mediated Annulation

A highly efficient method for the synthesis of 2-amino-6-iodo-4-iminoquinazoline derivatives involves the hydrochloric acid-mediated [4+2] annulation of this compound with N-substituted cyanamides.[2][3] This one-pot reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine (A Representative Example)

This protocol is adapted from the general procedure for the synthesis of 2-amino-4-iminoquinazolines.[2]

Materials:

-

This compound

-

N-Benzylcyanamide

-

1,4-Dioxane

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine.

Expected Yield: While the exact yield for this specific iodo-derivative is not reported, similar reactions with other substituted 2-aminobenzonitriles have yielded products in the range of 60-80%.[2]

Characterization Data: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Quantitative Data Summary

The following tables summarize representative biological data for 6-iodoquinazoline derivatives. It is important to note that the specific activities of derivatives synthesized directly from this compound may vary.

Table 1: Anticancer Activity of Representative 6-Substituted Quinazoline Derivatives (IC₅₀ values in µM)

| Compound ID | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |

| 6c | ~5 | ~10 | >30 | [4] |

| Gefitinib | ~10 | ~15 | ~5 | [4] |

Note: Compound 6c is a 6-nitro-4-substituted quinazoline derivative, included for comparative purposes to highlight the potential for potent anticancer activity within this scaffold.

Table 2: Antimicrobial Activity of Representative Heterocyclic Compounds (MIC values in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | Reference |

| Pyrazoline 5 | 64 | >512 | 64 | [5] |

| Pyrazoline 19 | 64 | >512 | >512 | [5] |

| Pyrazoline 22 | 128 | 128 | >512 | [5] |

| Hydrazone 1 | 128 | 128 | 128 | [5] |

Note: This table presents data for pyrazoline and hydrazone derivatives to illustrate the range of antimicrobial activities observed in related heterocyclic systems. Specific MIC values for 6-iodoquinazolines need to be determined experimentally.[5]

Signaling Pathways and Experimental Workflows

The biological activity of quinazoline derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.

Synthetic Workflow

The synthesis of 2-amino-6-iodoquinazoline derivatives from this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for 2-amino-6-iodoquinazoline derivatives.

EGFR Signaling Pathway

Many quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR signaling pathway by 6-iodoquinazoline derivatives.

CDK4/6-Mediated Cell Cycle Progression

The Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway is another crucial target for anticancer drug development, as it governs the G1-S phase transition of the cell cycle.

Caption: Inhibition of CDK4/6-mediated cell cycle progression.

Conclusion

The synthesis of 6-iodoquinazoline derivatives from this compound provides a versatile platform for the development of novel therapeutic agents. The acid-mediated annulation reaction offers an efficient and direct route to this important scaffold. The potential for these compounds to inhibit critical signaling pathways such as EGFR and CDK4/6 underscores their promise in the field of oncology and beyond. Further investigation into the structure-activity relationships and optimization of the biological activity of these derivatives is warranted.

References

- 1. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

The Versatility of 2-Amino-4-iodobenzonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodobenzonitrile and its isomers are valuable building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The presence of the amino, cyano, and iodo groups provides multiple reaction sites for chemical modifications, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 2-amino-iodobenzonitrile derivatives in the synthesis of bioactive molecules, with a focus on kinase inhibitors for cancer therapy.

Application Notes

The 2-aminobenzonitrile scaffold is a key component in the synthesis of several classes of biologically active compounds, including quinazolines, quinolines, and thienopyrimidines. The iodo-substituent offers a convenient handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities and the exploration of vast chemical space.

A prominent example of the utility of this scaffold is the synthesis of Lapatinib , a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). While Lapatinib itself is synthesized from the isomeric 2-amino-5-iodobenzonitrile, its development highlights the importance of the amino-iodobenzonitrile core in generating potent and selective kinase inhibitors.

Derivatives of the 2-aminobenzonitrile scaffold have been shown to exhibit a range of biological activities, including:

-

Anticancer: Inhibition of various kinases involved in cancer cell proliferation and survival.

-

Antimalarial: As seen in derivatives of 4-aminoquinolines.

-

Enzyme Inhibition: Targeting enzymes such as urease.

The nitrile group in these molecules can act as a key pharmacophore, participating in hydrogen bonding interactions within the active sites of biological targets.

Experimental Protocols

Protocol 1: Synthesis of a Quinazoline Kinase Inhibitor Core (Lapatinib Intermediate Analogue)

This protocol is adapted from the synthesis of Lapatinib and demonstrates the general approach to constructing the quinazoline core from a 2-amino-iodobenzonitrile derivative.

Reaction Scheme:

Figure 1: Synthesis of a 6-iodoquinazoline kinase inhibitor core.

Materials:

-

This compound

-

Formamide

-

Thionyl chloride (SOCl₂)

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Cyclization to form 4-Iodoquinazolin-4-one:

-

In a round-bottom flask, combine this compound (1 equivalent) and formamide (10 equivalents).

-

Heat the mixture to 180 °C and stir for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Add water to the flask and stir vigorously.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 4-iodoquinazolin-4-one.

-

-

Chlorination to form 4-Chloro-6-iodoquinazoline:

-

Suspend 4-iodoquinazolin-4-one (1 equivalent) in thionyl chloride (5 equivalents).

-

Add a catalytic amount of DMF.

-

Reflux the mixture for 3 hours.

-

Cool the reaction to room temperature and carefully quench with ice-water.

-

Neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-chloro-6-iodoquinazoline.

-

-

Nucleophilic Aromatic Substitution to form the Kinase Inhibitor Core:

-

Dissolve 4-chloro-6-iodoquinazoline (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature.

-

Collect the precipitate by vacuum filtration and wash with cold isopropanol to yield the N-(substituted)-6-iodoquinazolin-4-amine.

-

Protocol 2: MTT Assay for Cytotoxicity Evaluation

This protocol describes a common method for assessing the in vitro anticancer activity of synthesized compounds.

Workflow:

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell lines (e.g., BT474 for HER2 overexpressing breast cancer)

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Lapatinib).

-

Incubate the plates for 48 to 72 hours.

-